molecular formula C19H18N4O2S B12376727 Ilaprazole-d3

Ilaprazole-d3

Cat. No.: B12376727
M. Wt: 369.5 g/mol
InChI Key: HRRXCXABAPSOCP-BMSJAHLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ilaprazole-d3 involves the incorporation of deuterium atoms into the Ilaprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ilaprazole-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and hydroxylating agents for hydroxylation. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites such as sulfone, sulfide, and hydroxylated derivatives. These metabolites are important for understanding the pharmacokinetics and pharmacodynamics of this compound .

Scientific Research Applications

Ilaprazole-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:

Mechanism of Action

Ilaprazole-d3 exerts its effects by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a reduction in gastric acidity. The molecular targets include the H+/K+ ATPase enzyme, and the pathways involved are related to the regulation of gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ilaprazole-d3 include other proton pump inhibitors such as:

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Compared to other proton pump inhibitors, this compound offers better suppression of gastric acid, especially during nighttime, and has a longer duration of action .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-[[3-methyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)/i2D3

InChI Key

HRRXCXABAPSOCP-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)C

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

Origin of Product

United States

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